Enantiomer Potency Differential in Muscarinic Receptor Binding
The antimuscarinic activity of oxyphencyclimine is highly stereospecific. In a cholinergic receptor binding assay, the (R)-(+)-enantiomer of oxyphencyclimine inhibited radioligand binding 29 times more potently than the (S)-(-)-enantiomer [1]. This stereoselectivity is consistent with findings for related anticholinergics, where the (R)-enantiomers (eutomers) exhibit consistently greater affinity across all four muscarinic receptor subtypes compared to (S)-isomers [2].
| Evidence Dimension | Muscarinic receptor binding inhibition potency (enantiomer ratio) |
|---|---|
| Target Compound Data | (R)-(+)-oxyphencyclimine: 29× greater potency than (S)-isomer |
| Comparator Or Baseline | (S)-(-)-oxyphencyclimine enantiomer |
| Quantified Difference | 29-fold |
| Conditions | Cholinergic receptor binding assay; radioligand displacement |
Why This Matters
Chiral purity and enantiomeric identity are critical for ensuring intended pharmacological activity; procurement of racemic or enantiomerically undefined material will introduce significant potency variability.
- [1] Schjelderup L, et al. Antimuscarinic effects of (R)- and (S)- oxyphencyclimine hydrochloride. Pharm Res. 1988 Apr;5(4):236-9. PMID: 3247303. View Source
- [2] Waelbroeck M, et al. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. Eur J Pharmacol. 1992 Sep 1;227(1):33-42. PMID: 1426023. View Source
